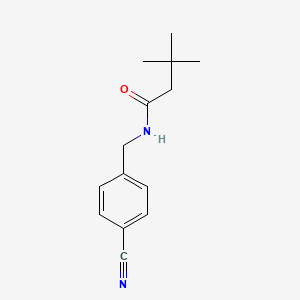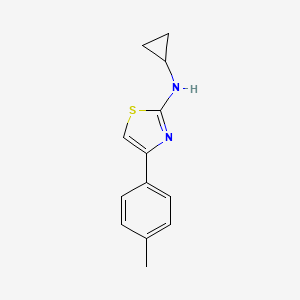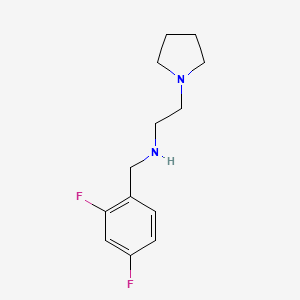![molecular formula C12H14N4 B14912588 [1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)
[1,1'-Biphenyl]-3,3',5,5'-tetramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-3,3’,5,5’-tetramine is an organic compound consisting of two connected phenyl rings with four amine groups attached at the 3,3’,5,5’ positions. This compound is a derivative of biphenyl, which is known for its aromatic properties and applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’,5,5’-tetramine typically involves the nitration of biphenyl followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3,3’,5,5’-tetramine may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,3’,5,5’-tetramine can undergo oxidation reactions, where the amine groups are converted to nitro or other oxidized forms.
Reduction: The compound can be reduced further to form different derivatives with varying degrees of hydrogenation.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can produce a variety of functionalized biphenyl compounds.
科学的研究の応用
Chemistry: In chemistry, [1,1’-Biphenyl]-3,3’,5,5’-tetramine is used as a building block for synthesizing more complex molecules
Biology: The compound’s amine groups make it a candidate for biological studies, particularly in the development of pharmaceuticals and bioactive molecules. It can be used to design drugs that target specific biological pathways.
Medicine: In medicine, derivatives of [1,1’-Biphenyl]-3,3’,5,5’-tetramine are explored for their potential therapeutic effects. Research is ongoing to understand its role in treating diseases and developing new medications.
Industry: Industrially, the compound is used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [1,1’-Biphenyl]-3,3’,5,5’-tetramine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the derivative and its intended application.
類似化合物との比較
Biphenyl: The parent compound, biphenyl, lacks the amine groups but shares the aromatic structure.
Polychlorinated Biphenyls (PCBs): These compounds have chlorine atoms instead of amine groups and are known for their industrial applications and environmental impact.
Diphenylamine: This compound has a similar structure but with only one amine group attached to each phenyl ring.
Uniqueness: [1,1’-Biphenyl]-3,3’,5,5’-tetramine is unique due to the presence of four amine groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and form derivatives makes it a versatile compound in scientific research and industry.
特性
分子式 |
C12H14N4 |
|---|---|
分子量 |
214.27 g/mol |
IUPAC名 |
5-(3,5-diaminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H14N4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H,13-16H2 |
InChIキー |
AUSJTZCDDYIJDX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)N)C2=CC(=CC(=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)








![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
